molecular formula C14H19NO B15068363 1-Benzylazepane-4-carbaldehyde

1-Benzylazepane-4-carbaldehyde

Cat. No.: B15068363
M. Wt: 217.31 g/mol
InChI Key: ZXLSORCCVKGQBQ-UHFFFAOYSA-N
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Description

1-Benzylazepane-4-carbaldehyde is a chemical compound that belongs to the class of azepanes. It is characterized by a seven-membered ring structure with a benzyl group attached to the nitrogen atom and an aldehyde functional group at the fourth position. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazepane-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with a suitable aldehyde under acidic conditions to form the azepane ring. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazepane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), solvents like acetic acid or chloroform.

Major Products:

    Oxidation: 1-Benzylazepane-4-carboxylic acid.

    Reduction: 1-Benzylazepane-4-methanol.

    Substitution: Various substituted benzyl derivatives depending on the substituent introduced

Scientific Research Applications

1-Benzylazepane-4-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzylazepane-4-carbaldehyde is primarily related to its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

    1-Benzylpiperidine-4-carbaldehyde: Similar structure but with a six-membered ring.

    1-Benzylhexahydroazepine-4-carbaldehyde: Similar structure but with a fully saturated seven-membered ring.

Uniqueness: 1-Benzylazepane-4-carbaldehyde is unique due to its specific ring size and the presence of both a benzyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-benzylazepane-4-carbaldehyde

InChI

InChI=1S/C14H19NO/c16-12-14-7-4-9-15(10-8-14)11-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2

InChI Key

ZXLSORCCVKGQBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)CC2=CC=CC=C2)C=O

Origin of Product

United States

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